Quinazoline, 2-(tributylstannyl)-
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Overview
Description
Quinazoline, 2-(tributylstannyl)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. The addition of a tributylstannyl group to the quinazoline core enhances its reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(tributylstannyl)- typically involves the stannylation of a quinazoline precursor. One common method is the palladium-catalyzed stannylation of 2-bromoquinazoline using tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group. The reaction conditions often include a solvent like toluene or THF (tetrahydrofuran) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of Quinazoline, 2-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form a quinazoline oxide derivative.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The stannyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include quinazoline oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
Quinazoline, 2-(tributylstannyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinazoline, 2-(tributylstannyl)- depends on its specific application. In medicinal chemistry, quinazoline derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The tributylstannyl group can enhance the compound’s ability to interact with its molecular targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the stannyl group.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
2-Aminoquinazoline: A derivative with an amino group at the 2-position.
Uniqueness
Quinazoline, 2-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
Molecular Formula |
C20H32N2Sn |
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Molecular Weight |
419.2 g/mol |
IUPAC Name |
tributyl(quinazolin-2-yl)stannane |
InChI |
InChI=1S/C8H5N2.3C4H9.Sn/c1-2-4-8-7(3-1)5-9-6-10-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; |
InChI Key |
SXQPXRCDDQLABK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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